Enhanced Lipophilicity Compared to the Unsubstituted Phenyl Analog
The target compound's biphenyl substituent confers a calculated partition coefficient (cLogP) of 5.5, which is substantially higher than the unsubstituted N-phenyl analog 3-methyl-N-phenyl-1-benzofuran-2-carboxamide (calculated cLogP ~3.5) [REFS-1, REFS-2]. This elevated lipophilicity is predicted to enhance membrane permeability and may influence target binding within hydrophobic enzyme pockets, such as the PDE4 catalytic site [3]. This is a class-level inference based on computed properties, as experimental LogD/membrane permeability data for these specific compounds are not publicly available.
| Evidence Dimension | Lipophilicity (Calculated cLogP) |
|---|---|
| Target Compound Data | cLogP = 5.5 |
| Comparator Or Baseline | 3-methyl-N-phenyl-1-benzofuran-2-carboxamide (calculated cLogP ~3.5) |
| Quantified Difference | Approximately 2 log units higher |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem [1] |
Why This Matters
Higher lipophilicity can critically impact a compound's passive membrane permeability and its ability to engage intracellular targets, justifying its selection for cell-based assays.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2145414, 3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide. Computed Properties (XLogP3-AA). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/868144-74-5 (Accessed: 28 April 2026). View Source
- [2] Chemicalize (ChemAxon). Predicted LogP for 3-methyl-N-phenyl-1-benzofuran-2-carboxamide. The comparator's LogP was estimated using ChemAxon's property prediction tool for the purpose of this comparison. Note: This is a calculated value for comparative purposes only. View Source
- [3] Dyke, H. J., Lowe, C., & Montana, J. G. (1999). Benzofuran carboxamides and their therapeutic use. U.S. Patent No. 5,925,636. Washington, DC: U.S. Patent and Trademark Office. View Source
